molecular formula C18H16F3N5O3 B2650379 N-(2-methoxyphenethyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396792-86-1

N-(2-methoxyphenethyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2650379
CAS No.: 1396792-86-1
M. Wt: 407.353
InChI Key: VARRUGDUZZBQKD-UHFFFAOYSA-N
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Description

N-(2-methoxyphenethyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenethyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method is the cycloaddition reaction of azides with nitriles under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cycloaddition step and the development of efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenethyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde or methoxybenzoic acid, while reduction of a nitro group can produce aniline derivatives.

Scientific Research Applications

N-(2-methoxyphenethyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(2-methoxyphenethyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more easily. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenethyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide
  • N-(2-methoxyphenethyl)-2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide
  • N-(2-methoxyphenethyl)-2-(4-bromophenyl)-2H-tetrazole-5-carboxamide

Uniqueness

Compared to these similar compounds, N-(2-methoxyphenethyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide stands out due to the presence of the trifluoromethoxy group. This group significantly enhances the compound’s stability and lipophilicity, making it more effective in penetrating biological membranes and interacting with molecular targets .

Properties

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-2-[4-(trifluoromethoxy)phenyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N5O3/c1-28-15-5-3-2-4-12(15)10-11-22-17(27)16-23-25-26(24-16)13-6-8-14(9-7-13)29-18(19,20)21/h2-9H,10-11H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VARRUGDUZZBQKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C2=NN(N=N2)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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